5-(Dimethylaminomethylidene)-3-(4-fluorophenyl)-1-oxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(dimethylamino)methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-1,4-dione is a heterocyclic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-1,4-dione typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The intermediate product is then treated with dimethylamine to introduce the dimethylamino group, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents like DMF or dichloromethane; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-[(dimethylamino)methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes. Additionally, its interaction with cellular receptors and signaling pathways can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(dimethylamino)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 3-[(dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
5-[(dimethylamino)methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-1,4-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C12H13FN2O2S |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-3-(4-fluorophenyl)-1-oxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13FN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3 |
InChI Key |
CSROZBAOTYDGTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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